
Diethyl 4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-dioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-dioate is a complex organic compound with the molecular formula C23H38N2O8. It is known for its unique structure, which includes multiple functional groups such as esters, ethers, and amides. This compound is used in various scientific and industrial applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-dioate typically involves multi-step organic reactions. One common method includes the reaction of diethyl oxalate with a diamine under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The process may include purification steps such as distillation or crystallization to obtain the pure compound. The use of catalysts and solvents can also enhance the efficiency and yield of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-dioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diethyl oxalate derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Diethyl 4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-dioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its use in drug development and as a potential therapeutic agent.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of Diethyl 4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-dioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 7,7,9-trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl bismethacrylate
- Diurethane dimethacrylate
Uniqueness
Diethyl 4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-dioate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a variety of chemical reactions and applications that similar compounds may not be suitable for.
Propiedades
Número CAS |
131242-47-2 |
|---|---|
Fórmula molecular |
C16H28N2O8 |
Peso molecular |
376.40 g/mol |
Nombre IUPAC |
ethyl 2-[6-[(2-ethoxy-2-oxoethoxy)carbonylamino]hexylcarbamoyloxy]acetate |
InChI |
InChI=1S/C16H28N2O8/c1-3-23-13(19)11-25-15(21)17-9-7-5-6-8-10-18-16(22)26-12-14(20)24-4-2/h3-12H2,1-2H3,(H,17,21)(H,18,22) |
Clave InChI |
ARVGLJBJNQVNTK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COC(=O)NCCCCCCNC(=O)OCC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


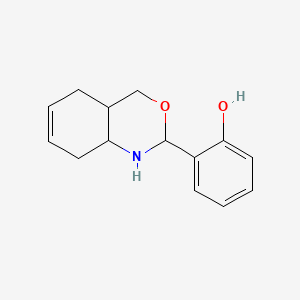
![3-(Prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14274224.png)

![Acetamide, N-[4-(4-chlorobutoxy)-2-nitrophenyl]-](/img/structure/B14274232.png)
![Benzoyl azide, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14274241.png)
![2-Methyl-N,N-bis[(quinolin-2-yl)sulfanyl]propan-2-amine](/img/structure/B14274243.png)
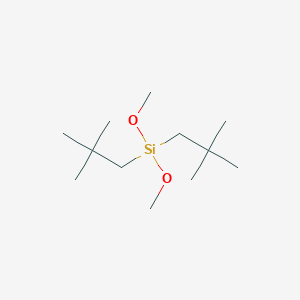

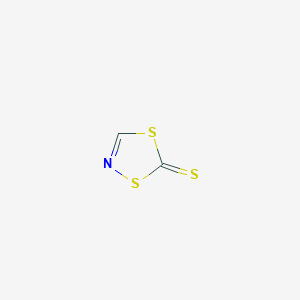
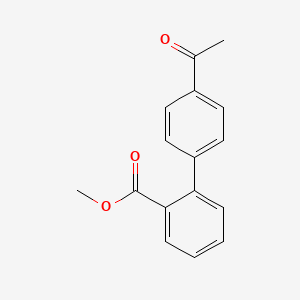

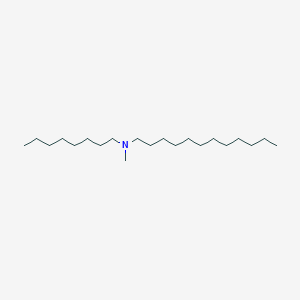
![2-{[2-(Dodecylamino)ethyl]amino}ethan-1-ol](/img/structure/B14274284.png)

